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Compound of Interest

Compound Name:
Octahydropyrazino[2,1-c]

[1,4]oxazine

Cat. No.: B183374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed guide to the spectroscopic characterization of

Octahydropyrazino[2,1-c][1][2]oxazine, a saturated heterocyclic compound of interest in

medicinal chemistry and drug discovery. The following sections outline the expected data from

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Standardized experimental protocols are provided to ensure reproducibility. The presented

spectral data is a representative example based on the chemical structure and established

spectroscopic principles.

Chemical Structure and Properties
IUPAC Name: Octahydropyrazino[2,1-c][1][2]oxazine

Molecular Formula: C₇H₁₄N₂O

Molecular Weight: 142.20 g/mol

Monoisotopic Mass: 142.110613074 Da[2]

CAS Number for (S)-enantiomer: 1089280-14-7[1][3]
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Spectroscopic Data Summary
The following tables summarize the predicted key data points for the spectroscopic analysis of

Octahydropyrazino[2,1-c][1][2]oxazine.

Table 1: ¹H NMR Data (Predicted)
(Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.80 - 3.95 m 2H O-CH₂

3.55 - 3.70 m 1H N-CH-N

2.70 - 2.90 m 4H N-CH₂

2.40 - 2.60 m 4H N-CH₂

1.90 - 2.10 m 2H C-CH₂-C

1.60 - 1.80 m 1H NH

Table 2: ¹³C NMR Data (Predicted)
(Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment

75.5 O-CH₂

68.0 N-CH-N

55.0 N-CH₂

52.5 N-CH₂

48.0 N-CH₂

25.0 C-CH₂-C
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Table 3: IR Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3200 Medium, Broad N-H Stretch

2950 - 2850 Strong C-H Stretch (Aliphatic)

1460 - 1440 Medium C-H Bend (Scissoring)

1260 - 1000 Strong C-N Stretch, C-O Stretch

900 - 650 Medium, Broad N-H Wag

Table 4: Mass Spectrometry Data (Predicted)
m/z Relative Intensity (%) Assignment

142 85 [M]⁺ (Molecular Ion)

113 40 [M - C₂H₅]⁺

99 100 [M - C₃H₇]⁺

85 60 [M - C₄H₉]⁺

70 75 [C₄H₈N]⁺

56 90 [C₃H₆N]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

Octahydropyrazino[2,1-c][1][2]oxazine sample

Deuterated chloroform (CDCl₃)

NMR tubes (5 mm)
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NMR Spectrometer (e.g., 400 MHz)

Protocol:

Accurately weigh 5-10 mg of the sample.

Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

Transfer the solution to an NMR tube.

Place the NMR tube in the spectrometer's autosampler or manually insert it.

Acquire the ¹H NMR spectrum using standard acquisition parameters.

Acquire the ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower

natural abundance of ¹³C.

Process the spectra (Fourier transform, phase correction, and baseline correction).

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and

multiplicities for all signals.

Determine the chemical shifts of all signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

Octahydropyrazino[2,1-c][1][2]oxazine sample

FTIR Spectrometer with a suitable accessory (e.g., ATR)

Solvent for cleaning (e.g., isopropanol)

Protocol:

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
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Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Identify the characteristic absorption bands and assign them to the corresponding functional

groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

Octahydropyrazino[2,1-c][1][2]oxazine sample

Mass Spectrometer (e.g., GC-MS or LC-MS)

Suitable solvent (e.g., methanol or acetonitrile)

Protocol:

Prepare a dilute solution of the sample in a suitable volatile solvent.

Introduce the sample into the mass spectrometer. For GC-MS, inject the solution into the gas

chromatograph. For LC-MS, infuse the solution directly or via an LC system.

Acquire the mass spectrum in a suitable ionization mode (e.g., Electron Ionization - EI for

GC-MS, or Electrospray Ionization - ESI for LC-MS).

Analyze the resulting spectrum to identify the molecular ion peak.

Identify the major fragment ions and propose plausible fragmentation pathways.
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Caption: Experimental workflow for spectroscopic analysis.
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Caption: Logical relationship of spectroscopic data interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b183374?utm_src=pdf-body-img
https://www.benchchem.com/product/b183374?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/d4/cc/d4cc03596h/d4cc03596h1.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02703640.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB914680608.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB914680608.htm
https://www.benchchem.com/product/b183374#spectroscopic-analysis-of-octahydropyrazino-2-1-c-oxazine-nmr-ir-mass-spec
https://www.benchchem.com/product/b183374#spectroscopic-analysis-of-octahydropyrazino-2-1-c-oxazine-nmr-ir-mass-spec
https://www.benchchem.com/product/b183374#spectroscopic-analysis-of-octahydropyrazino-2-1-c-oxazine-nmr-ir-mass-spec
https://www.benchchem.com/product/b183374#spectroscopic-analysis-of-octahydropyrazino-2-1-c-oxazine-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b183374?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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